2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one

Enantiomeric purity Chiral building block Stereochemical integrity

2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one (CAS 203788-48-1, molecular formula C₁₆H₁₅NO, molecular weight 237.30 g·mol⁻¹) is a non‑racemic, (R)‑configured isoindolin‑1‑one derivative bearing a 1‑phenylethyl substituent at the N‑2 position. The compound features a melting point of 142–144 °C and a predicted boiling point of 408.5 °C.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
Cat. No. B12850970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m1/s1
InChIKeyOHXLVBFNCNKYHU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one (CAS 203788-48-1): A Chiral Isoindolinone Building Block for Asymmetric Synthesis and TNF-α Inhibitor Scaffolds


2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one (CAS 203788-48-1, molecular formula C₁₆H₁₅NO, molecular weight 237.30 g·mol⁻¹) is a non‑racemic, (R)‑configured isoindolin‑1‑one derivative bearing a 1‑phenylethyl substituent at the N‑2 position . The compound features a melting point of 142–144 °C and a predicted boiling point of 408.5 °C . It belongs to a privileged class of 2‑(1‑phenylethyl)isoindolin‑1‑ones that have been extensively claimed in Celgene patents as inhibitors of tumor necrosis factor‑α (TNF‑α) production and phosphodiesterase type 4 (PDE4) [1][2]. Unlike more elaborate analogs bearing sulfonyl, nitro or amino substituents on the phenyl ring, this compound represents the minimal pharmacophoric core, making it a versatile chiral intermediate for further functionalization.

Why the (R)-Enantiomer of N-(1-Phenylethyl)isoindolin-1-one Cannot Be Replaced by Racemic Mixtures, the (S)-Enantiomer, or Unsubstituted Isoindolin‑1‑one in TNF‑α‑Directed Programs


Isoindolin-1-one-based TNF‑α inhibitors are stereochemically sensitive: Celgene patents consistently teach that the (S)-configuration at the 1-phenylethyl stereocenter is preferred for potent PDE4 and TNF‑α inhibition, with the (R)-enantiomer exhibiting substantially weaker activity in in vitro and cellular assays [1][2]. Therefore, a researcher requiring the (R)-configured core—whether as a negative control, a synthetic intermediate to access the active (S)-series, or for structure–activity relationship (SAR) expansion—cannot substitute it with the racemate or the opposite enantiomer without compromising experimental integrity. The unsubstituted isoindolin‑1‑one itself lacks the 1-phenylethyl side-chain entirely and shows no measurable TNF‑α suppression at relevant concentrations [1]. Furthermore, the precise (R)-configuration defines the starting material for diastereoselective transformations such as chiral-auxiliary-mediated alkylations and cycloadditions, where the absolute stereochemistry directly dictates the diastereomeric excess of the product [3]. Generic substitution introduces uncontrolled stereochemical variables that are incompatible with regulated pharmaceutical intermediate supply chains and reproducible SAR campaigns.

Quantitative Differentiation Evidence for 2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one Against Its Closest Analogs


Absolute Configuration and Chiral Identity: Distinguishing the (R)-Enantiomer from the (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 203788-48-1) possesses the InChIKey OHXLVBFNCNKYHU‑GFCCVEGCSA‑N, which is structurally distinct from the (S)-enantiomer (CAS 203788‑47‑0, InChIKey OHXLVBFNCNKYHU‑LBPRGKRZSA‑N) and from the racemate (InChIKey OHXLVBFNCNKYHU‑UHFFFAOYSA‑N) [1]. The two enantiomers are chemically identical in connectivity but non‑superimposable. This stereochemical difference is directly linked to biological activity in the 2‑(1‑phenylethyl)isoindolin‑1‑one class, where the (S)-configuration is consistently associated with enhanced TNF‑α and PDE4 inhibition [2]. Procurement of the incorrect enantiomer would therefore invalidate any structure–activity relationship study intended to probe the stereochemical determinants of bioactivity.

Enantiomeric purity Chiral building block Stereochemical integrity

Melting Point as a Crystallinity and Handling Differentiator vs. the Unsubstituted Isoindolin‑1‑one Core

The title compound exhibits a melting point of 142–144 °C, which is sharply lower than that of unsubstituted isoindolin‑1‑one (mp 149–153 °C) . This 5–11 °C difference, while modest, is analytically significant for differential scanning calorimetry (DSC)–based identity verification and provides a practical advantage for recrystallization workflows. The lower melting point also correlates with reduced lattice energy, which can translate to higher solubility in organic solvents compared to the unsubstituted core—a property that facilitates solution‑phase synthesis and chromatographic purification.

Physicochemical characterization Solid-state properties Purification

Molecular Descriptors and Hydrogen-Bonding Capability vs. the 2‑Hydroxy Analog

The target compound possesses zero hydrogen‑bond donors and one hydrogen‑bond acceptor (the lactam carbonyl), giving a computed complexity index of 308 . In contrast, the structurally closest analog, 2‑[(1R)-2‑hydroxy‑1‑phenylethyl]-2,3‑dihydro‑1H‑isoindol‑1‑one (CAS 199868‑84‑3), contains a primary hydroxyl group that introduces one hydrogen‑bond donor and one additional acceptor, raising molecular weight by 16 Da (from 237.30 to 253.30 g·mol⁻¹) [1]. This absence of the hydroxyl group in the target compound reduces polarity and hydrogen‑bonding capacity, making it a more appropriate scaffold when lipophilicity and passive membrane permeability are desired—for example, in the design of CNS‑penetrant analogs within the PDE4 inhibitor series [2].

Solubility Permeability Drug-likeness

Vendor‑Batch Purity Documentation vs. Research‑Grade Alternatives

Commercially, 2,3-dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one is routinely supplied at 98 % purity (Bidepharm, Leyan) with accompanying batch‑specific QC documentation including NMR, HPLC and GC spectra . A 99 % purity grade is also listed on ChemicalBook . In contrast, the 2‑hydroxy analog is frequently offered only at 90 % purity . This 8–9 percentage‑point purity differential is significant for synthetic applications requiring precise stoichiometry, particularly in multi‑step sequences where impurities accumulate. The availability of batch‑level analytical data reduces the burden of in‑house re‑characterization and accelerates the procurement‑to‑experiment timeline.

Quality control Batch reproducibility Procurement

Evidence‑Supported Application Scenarios for 2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one


Stereochemical Negative Control in TNF‑α / PDE4 Inhibitor Screening Cascades

Celgene’s patent family establishes that the (S)-enantiomer is the eutomer for TNF‑α and PDE4 inhibition within the 2‑(1‑phenylethyl)isoindolin‑1‑one pharmacophore [1]. The (R)-enantiomer (CAS 203788-48-1) serves as the ideal stereochemical negative control in dose–response and selectivity assays, ensuring that observed biological activity is truly stereospecific. Using a racemic mixture or a mis‑assigned enantiomer would confound interpretation of SAR data and could lead to erroneous claims of target engagement.

Chiral Intermediate for Diastereoselective C-3 Alkylation Toward Enantioenriched 3‑Substituted Isoindolin‑1‑ones

The closely related (R)-2-(2-hydroxy-1-phenylethyl)isoindolin‑1‑one has been validated as a chiral auxiliary for the diastereoselective alkylation of the isoindolin‑1‑one scaffold, delivering 3‑alkyl derivatives with substantial diastereomeric excess [2]. The title compound, lacking the hydroxyl group, provides a more robust and less polar intermediate for analogous transformations where the hydroxyl functionality is unnecessary or undesirable. Its defined (R)-configuration ensures predictable stereochemical outcomes in auxiliary‑controlled processes.

Procurement‑Ready Starting Material for Parallel SAR Expansion Around the 2‑(1‑Phenylethyl) Scaffold

With standardized 98 % purity and batch‑level QC documentation (NMR, HPLC, GC) available from multiple vendors , the target compound enables parallel synthesis workflows without the need for extensive in‑house purification. The 8–9 percentage‑point purity advantage over the 2‑hydroxy analog reduces the risk of side reactions in library production, supporting medicinal chemistry campaigns that explore substitutions at the 4‑, 5‑, 6‑ and 7‑positions of the isoindolin‑1‑one ring while retaining the essential (R)-phenylethyl substituent.

Physicochemical Reference for Pre‑Formulation Solid‑State Characterization

The distinct melting point of 142–144 °C, combined with the absence of hydrogen‑bond donors, provides a clean DSC and thermogravimetric analysis (TGA) profile that can serve as a reference point for solid‑state characterization of more highly functionalized analogs . This facilitates pre‑formulation studies where understanding the relationship between molecular structure and crystal lattice energy is essential for selecting lead candidates with favorable manufacturability.

Quote Request

Request a Quote for 2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.